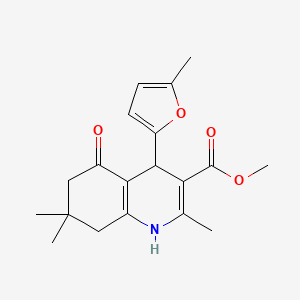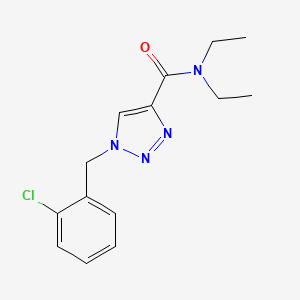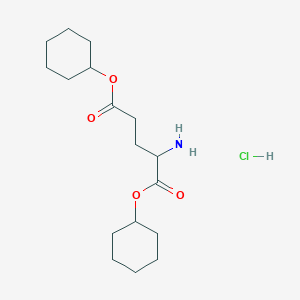![molecular formula C22H27N3O4 B4951366 2-(5-methyl-2-propan-2-ylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B4951366.png)
2-(5-methyl-2-propan-2-ylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-2-propan-2-ylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-2-propan-2-ylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 5-methyl-2-propan-2-ylphenol with an appropriate halogenating agent to form the corresponding halide.
Nucleophilic Substitution: The halide intermediate undergoes nucleophilic substitution with 4-(4-nitrophenyl)piperazine to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and yield.
Catalysts and Solvents: Using specific catalysts and solvents to optimize reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and piperazine moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinones, N-oxides.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and receptor binding.
Medicine
Therapeutics: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Materials Science: Utilized in the development of advanced materials with specific properties.
Chemical Engineering: Employed in the design of chemical processes and production methods.
Mechanism of Action
The mechanism of action of 2-(5-methyl-2-propan-2-ylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-2-propan-2-ylphenoxy)-1-[4-(4-aminophenyl)piperazin-1-yl]ethanone: Similar structure but with an amino group instead of a nitro group.
2-(5-methyl-2-propan-2-ylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone: Contains a chlorine atom instead of a nitro group.
Uniqueness
Functional Groups: The presence of both a nitro group and a piperazine ring makes it unique.
Reactivity: Its reactivity profile differs due to the specific arrangement of functional groups.
Applications: Unique applications in medicinal chemistry and materials science due to its distinct structure.
Properties
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-16(2)20-9-4-17(3)14-21(20)29-15-22(26)24-12-10-23(11-13-24)18-5-7-19(8-6-18)25(27)28/h4-9,14,16H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWVTJWJFKLLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(2-bromo-4-methylphenoxy)ethyl]ethane-1,2-diamine](/img/structure/B4951301.png)
![2-(2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B4951307.png)
![2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B4951308.png)
![2-({[3-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4951311.png)
![2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene](/img/structure/B4951325.png)
![N-(3-methoxyphenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide](/img/structure/B4951332.png)
![N-(2-pyridinylmethyl)-4-{[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B4951337.png)
![2-{2-[1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B4951342.png)
![methyl [6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B4951345.png)

![2,6-Diethylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4951372.png)


